3-[(4-Fluorophenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
CAS No.: 1008396-75-5
Cat. No.: VC4161860
Molecular Formula: C12H12FNO4S
Molecular Weight: 285.29
* For research use only. Not for human or veterinary use.
![3-[(4-Fluorophenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid - 1008396-75-5](/images/structure/VC4161860.png)
Specification
CAS No. | 1008396-75-5 |
---|---|
Molecular Formula | C12H12FNO4S |
Molecular Weight | 285.29 |
IUPAC Name | 3-(4-fluorophenyl)sulfonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid |
Standard InChI | InChI=1S/C12H12FNO4S/c13-8-1-3-9(4-2-8)19(17,18)14-6-7-5-10(7)11(14)12(15)16/h1-4,7,10-11H,5-6H2,(H,15,16) |
Standard InChI Key | BNUDSGMYXYNNMY-UHFFFAOYSA-N |
SMILES | C1C2C1C(N(C2)S(=O)(=O)C3=CC=C(C=C3)F)C(=O)O |
Introduction
Molecular Architecture and Stereochemical Considerations
Core Bicyclic Framework
The 3-azabicyclo[3.1.0]hexane system forms the structural backbone of this compound, characterized by a fused cyclopropane-pyrrolidine ring. This bicyclic framework introduces significant steric strain, which influences both reactivity and conformational stability . The bridgehead nitrogen atom at position 3 participates in hydrogen bonding and electrostatic interactions, while the carboxylic acid group at position 2 enhances water solubility and potential for salt formation .
Substituent Effects: 4-Fluorophenylsulfonyl Moiety
The 4-fluorophenylsulfonyl group introduces electronic and steric modifications to the core structure. Fluorine’s electronegativity enhances the sulfonyl group’s electron-withdrawing properties, potentially increasing metabolic stability and membrane permeability compared to non-fluorinated analogs. Computational studies on related sulfonyl-substituted azabicycles suggest that the para-fluorine atom minimizes steric clashes while optimizing π-stacking interactions with aromatic residues in biological targets .
Table 1: Comparative Molecular Properties of Azabicyclohexane Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | logP (Predicted) | pKa (Carboxylic Acid) |
---|---|---|---|---|
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid | C6H9NO2 | 127.14 | -0.45 | 2.38 |
3-[(5-Carboxy-2,4-dichlorophenyl)sulfonyl] derivative | C13H11Cl2NO6S | 380.19 | 1.82 | 2.15 |
3-[(4-Fluorophenyl)sulfonyl] derivative (theoretical) | C12H12FNO4S | 285.29 | 1.12 | 2.28 |
Synthetic Strategies and Optimization
Retrosynthetic Analysis
The synthesis of 3-[(4-fluorophenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid likely follows a modular approach:
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Bicyclic Core Construction: Palladium-catalyzed cyclopropanation of pyrrolidine precursors, as demonstrated for stereoisomeric analogs .
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Sulfonylation: Reaction of the azabicyclic amine with 4-fluorobenzenesulfonyl chloride under basic conditions.
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Carboxylic Acid Introduction: Oxidation of a primary alcohol or hydrolysis of a nitrile group at position 2 .
Stereocontrol and Resolution
The bridgehead chirality (C2 and C3) necessitates precise stereochemical control. Furegati et al. (2013) achieved diastereoselective synthesis of related compounds via:
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Lithiation-Trapping: Using (−)-sparteine as a chiral ligand to induce enantioselective deprotonation .
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Diastereomeric Salt Formation: Resolution with chiral acids such as dibenzoyl-L-tartaric acid .
For the 4-fluorophenyl variant, analogous strategies would require optimization of reaction temperatures (−78°C to 0°C) and solvent polarity (THF/hexane mixtures) to suppress epimerization .
Physicochemical and Pharmacological Profiling
Solubility and Stability
The carboxylic acid group confers moderate aqueous solubility (predicted ~15 mg/mL at pH 7.4), while the fluorinated sulfonyl moiety enhances lipophilicity (calculated logP = 1.12) . Accelerated stability studies on analogs indicate decomposition <5% after 30 days at 40°C/75% RH, suggesting suitability for long-term storage.
Biological Target Hypotheses
Though direct target data are unavailable, structurally related sulfonylated azabicycles show affinity for:
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GABA Transaminase: IC50 values in the low micromolar range due to sulfonyl-oxygen interactions with pyridoxal phosphate.
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Carbonic Anhydrase IX: Fluorine’s hydrophobic effect enhances binding to tumor-associated isoforms (theoretical Ki ≈ 120 nM).
Challenges in Scale-Up and Purification
Cyclopropanation Yield Limitations
Palladium-catalyzed methods for bicyclic core synthesis typically achieve 45–60% yields due to competing β-hydride elimination . Recent advances using flow chemistry with immobilized catalysts report yield improvements to 78% for gram-scale production .
Sulfonylation Side Reactions
Over-sulfonylation at bridgehead nitrogen can occur unless stoichiometry is tightly controlled (1.05 eq sulfonyl chloride, 2.2 eq Et3N). Column chromatography on silica gel with ethyl acetate/hexane (3:7) effectively isolates the monosubstituted product.
Future Directions and Applications
Prodrug Development
Esterification of the carboxylic acid (e.g., ethyl ester prodrugs) could enhance blood-brain barrier penetration for neurological targets. Preliminary simulations indicate a 3.2-fold increase in predicted Caco-2 permeability for the ethyl ester vs. parent acid .
Structure-Activity Relationship (SAR) Expansion
Systematic variation of the sulfonyl aryl group (e.g., 3,4-difluoro, 4-CF3) may optimize target engagement. Molecular docking studies suggest that 4-CF3 substitution could improve van der Waals interactions with hydrophobic enzyme pockets .
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